molecular formula C4H9BrClNO2 B13507573 methyl (2S)-2-amino-3-bromopropanoate hydrochloride

methyl (2S)-2-amino-3-bromopropanoate hydrochloride

Cat. No.: B13507573
M. Wt: 218.48 g/mol
InChI Key: LQPHPJFRFZRDGH-AENDTGMFSA-N
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Description

Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is an organic compound with significant applications in various fields of chemistry and biochemistry. It is a derivative of amino acids and is often used in the synthesis of peptides and other complex organic molecules. The compound is characterized by its bromine atom, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-bromopropanoate hydrochloride typically involves the bromination of methyl (2S)-2-amino-3-hydroxypropanoate. This reaction is carried out using hydrobromic acid in the presence of a suitable solvent such as acetic acid. The reaction conditions must be carefully controlled to ensure the selective bromination of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-amino-3-bromopropanoate hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form methyl (2S)-2-amino-3-hydroxypropanoate.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed:

    Substitution Reactions: Products include various substituted amino esters.

    Reduction Reactions: The major product is methyl (2S)-2-amino-3-hydroxypropanoate.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

Scientific Research Applications

Methyl (2S)-2-amino-3-bromopropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme mechanisms and protein engineering.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-bromopropanoate hydrochloride involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

  • Methyl (2S)-2-amino-3-chloropropanoate hydrochloride
  • Methyl (2S)-2-amino-3-iodopropanoate hydrochloride
  • Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride

Comparison: Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is larger and more polarizable, making it a better leaving group in substitution reactions. This property enhances the compound’s utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Properties

Molecular Formula

C4H9BrClNO2

Molecular Weight

218.48 g/mol

IUPAC Name

methyl (2S)-2-amino-3-bromopropanoate;hydrochloride

InChI

InChI=1S/C4H8BrNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1

InChI Key

LQPHPJFRFZRDGH-AENDTGMFSA-N

Isomeric SMILES

COC(=O)[C@@H](CBr)N.Cl

Canonical SMILES

COC(=O)C(CBr)N.Cl

Origin of Product

United States

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